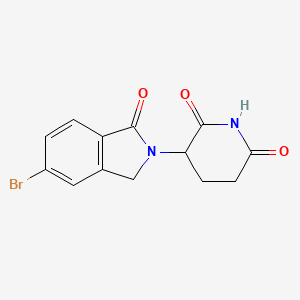
1lambda5-phospholan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1lambda5-Phospholan-1-one, also known as phospholane, 1-oxide, is a chemical compound with the molecular formula C4H9OP and a molecular weight of 104.09 g/mol . This compound is characterized by the presence of a phosphorus atom in a five-membered ring structure, which is oxidized to form a phosphine oxide.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1lambda5-Phospholan-1-one can be synthesized through various methods. One common approach involves the oxidation of phospholane using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1lambda5-Phospholan-1-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Phosphorus-containing derivatives with various functional groups.
Scientific Research Applications
1lambda5-Phospholan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 1lambda5-phospholan-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also participate in redox reactions, where it undergoes oxidation or reduction to exert its effects. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems .
Comparison with Similar Compounds
Phospholane: The parent compound without the oxide group.
Phosphine oxides: A broader class of compounds with similar phosphorus-oxygen bonds.
Phosphoranes: Compounds with a pentavalent phosphorus atom.
Uniqueness: 1lambda5-Phospholan-1-one is unique due to its five-membered ring structure and the presence of a phosphorus-oxygen double bond. This combination imparts specific chemical properties, such as stability and reactivity, which distinguish it from other phosphorus-containing compounds .
Properties
CAS No. |
48082-31-1 |
|---|---|
Molecular Formula |
C4H8OP+ |
Molecular Weight |
103.08 g/mol |
IUPAC Name |
phospholan-1-ium 1-oxide |
InChI |
InChI=1S/C4H8OP/c5-6-3-1-2-4-6/h1-4H2/q+1 |
InChI Key |
FMXSEXLKXMOCJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[P+](=O)C1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



